![molecular formula C16H15ClN2O2S B5872819 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5872819.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide, also known as CA-4 or Combretastatin A-4, is a naturally occurring compound that has been found to have anti-tumor properties. This compound belongs to the class of compounds known as combretastatins, which are derived from the African tree Combretum caffrum. CA-4 has been found to have a unique mechanism of action that makes it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide works by binding to the protein tubulin, which is a key component of the cytoskeleton of cells. Tubulin is responsible for the formation of microtubules, which are important for cell division. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide disrupts the formation of microtubules, which leads to the death of cancer cells. This mechanism of action is unique among anti-tumor compounds, and makes 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and spread of tumors, as well as to induce apoptosis, or programmed cell death, in cancer cells. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide has also been found to have anti-inflammatory properties, which may be useful in the treatment of a variety of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide in lab experiments is its specificity for cancer cells. Unlike some other anti-tumor compounds, 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide does not affect healthy cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for the study of 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide. One area of research is the development of new formulations of the compound that are more water-soluble, which would make it easier to administer in vivo. Another area of research is the development of new analogs of 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide that have improved anti-tumor properties. Finally, there is ongoing research into the use of 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide in combination with other anti-tumor compounds, which may lead to more effective cancer therapies.
Métodos De Síntesis
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide can be synthesized in the laboratory using a number of different methods. One of the most commonly used methods involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-nitropropane to form the nitrostyrene intermediate. The nitrostyrene intermediate is then reduced using a metal catalyst to form the aniline intermediate, which is then reacted with thioacetic acid to form 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide.
Aplicaciones Científicas De Investigación
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide has been extensively studied for its anti-tumor properties. It has been found to be effective against a wide range of tumor types, including breast, lung, prostate, and colon cancer. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide works by disrupting the formation of new blood vessels that are necessary for the growth and spread of tumors. This process is known as angiogenesis, and 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide has been found to be a potent inhibitor of this process.
Propiedades
IUPAC Name |
2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-12-6-8-14(9-7-12)19-16(21)11-22-10-15(20)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKBAFGAYJFVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)
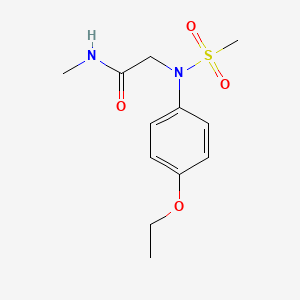
![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)
![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)
![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)

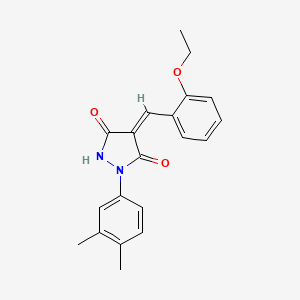

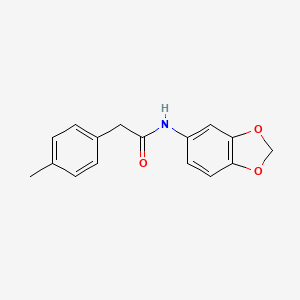
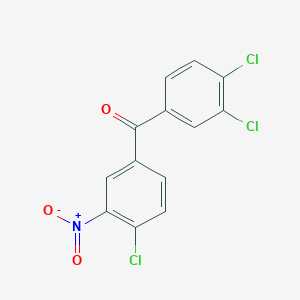
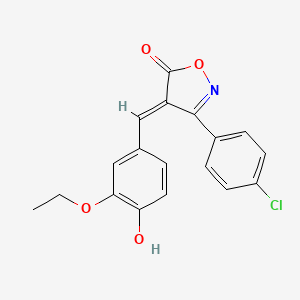
![N-(2-ethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5872835.png)
![3-(2-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5872841.png)